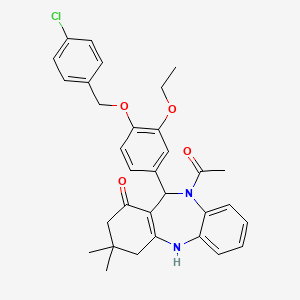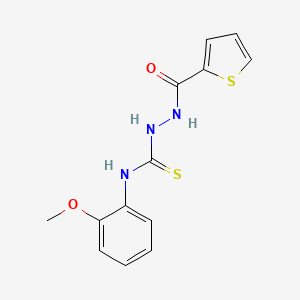![molecular formula C19H20ClNO3 B10864906 2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorobenzyl group, a dimethylanilino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate typically involves the esterification of 4-(2,6-dimethylanilino)-4-oxobutanoic acid with 2-chlorobenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxopentanoate: Similar structure with an additional carbon in the ester chain.
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoic acid: The acid form of the compound.
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanamide: The amide derivative of the compound.
Uniqueness
2-Chlorobenzyl 4-(2,6-dimethylanilino)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a chlorobenzyl group and a dimethylanilino group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C19H20ClNO3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 4-(2,6-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H20ClNO3/c1-13-6-5-7-14(2)19(13)21-17(22)10-11-18(23)24-12-15-8-3-4-9-16(15)20/h3-9H,10-12H2,1-2H3,(H,21,22) |
InChI Key |
YPEAUMQUBRHPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10864824.png)
![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10864827.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10864832.png)
![N-benzyl-1-[(4-chlorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B10864833.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10864845.png)
![N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)](/img/structure/B10864854.png)
![ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate](/img/structure/B10864858.png)
![3-[4-imino-5,6-dimethyl-7-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10864859.png)
![N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)
![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)



![2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one](/img/structure/B10864891.png)
